molecular formula C19H16ClNO2 B2701721 2-(3-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid CAS No. 895965-50-1

2-(3-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid

Cat. No. B2701721
CAS RN: 895965-50-1
M. Wt: 325.79
InChI Key: QEKRJLYSAKVGEV-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid (3CTQC) is a phenyl-substituted quinoline carboxylic acid, which was first synthesized in the laboratory in the early 2000s. 3CTQC has been extensively studied in recent years due to its wide range of potential applications in scientific research and drug development. Additionally, this paper will explore potential future directions for 3CTQC research.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Synthesis of Derivatives

    A significant application involves the synthesis of novel derivatives, such as 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, which have been prepared from related compounds and evaluated for their antimicrobial activity. Compounds showing good activity against standard drugs highlight the potential of derivatives of "2-(3-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid" for developing new antimicrobial agents (Patel & Shaikh, 2011).

  • Anti-inflammatory and Analgesic Agents

    Derivatives have been screened for potential anti-inflammatory and analgesic activities, indicating their utility in pharmaceutical research for developing new therapeutic agents (Farag et al., 2012).

Electrochemical Degradation Studies

  • Environmental Applications: Research on the electrochemical degradation of chlorinated compounds, similar in structure to "2-(3-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid," shows the potential for environmental applications, particularly in treating water contaminated with chlorinated organic compounds (Boye, Dieng, & Brillas, 2003).

Structural and Molecular Characterization

  • Crystal Engineering

    Studies on the crystal and molecular structure of related compounds provide insight into the structural aspects of "2-(3-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid" derivatives. These findings are crucial for understanding the properties and designing new molecules with enhanced activities (Mandal & Patel, 2018).

  • Photolabile Protecting Groups

    The development of photolabile protecting groups based on similar quinoline structures for carboxylic acids shows potential applications in photochemistry and the controlled release of bioactive molecules (Fedoryak & Dore, 2002).

properties

IUPAC Name

2-(3-chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-10-7-11(2)17-15(8-10)16(19(22)23)12(3)18(21-17)13-5-4-6-14(20)9-13/h4-9H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKRJLYSAKVGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(C(=N2)C3=CC(=CC=C3)Cl)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid

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